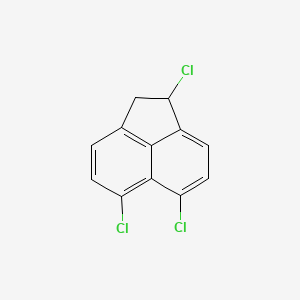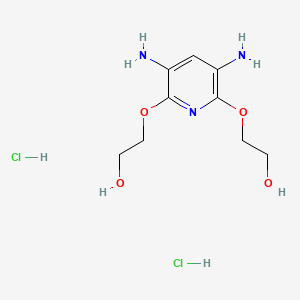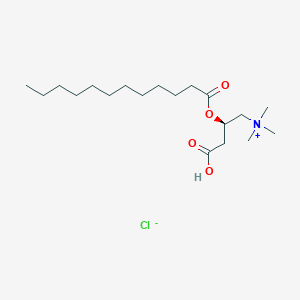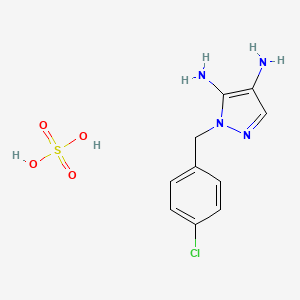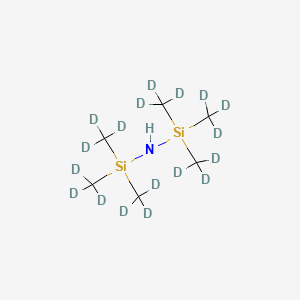
Hexamethyl-D18-disilazane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexamethyldisilazane (HDMS), also known as Bis(trimethylsilyl)amine or HMDS, is an organosilicon compound . It is a colorless liquid used as a reagent and precursor in organic synthesis and organometallic chemistry . It is also used as a sol-gel precursor to fabricate thin films for semiconductor devices .
Synthesis Analysis
HDMS is synthesized by treating trimethylsilyl chloride with ammonia . This method is also useful for 15N isotopic enrichment of HMDS . Alkali metal bis(trimethylsilyl)amides result from the deprotonation of bis(trimethylsilyl)amine . For example, lithium bis(trimethylsilyl)amide (LiHMDS) is prepared using n-butyllithium .Molecular Structure Analysis
The molecular formula of HDMS is C6H19NSi2 . The molecule is a derivative of ammonia with trimethylsilyl groups in place of two hydrogen atoms . An electron diffraction study shows that the silicon-nitrogen bond length (173.5 pm) and Si-N-Si bond angle (125.5°) are similar to disilazane .Chemical Reactions Analysis
HDMS is a cost-effective organosilicon reagent that provides numerous applications and alternative solutions for challenging chemical reactions . It is well-established in Michael–aldol reactions and as a silylation, amination, and amidation agent .Physical And Chemical Properties Analysis
HDMS is a colorless liquid with a molecular weight of 161.39 . It has a density of 0.77 g cm−3, a melting point of −78 °C, and a boiling point of 126 °C . It undergoes slow hydrolysis in water .Applications De Recherche Scientifique
Surface Modification and Plasma Polymerization
HMDS is used in surface modification, nerve tissue scanning, and plasma polymerization in organic materials. It serves as a protective group, modifier, and catalyst in organic synthesis (Zeng, 2012).
Transsilylation Reactions
It is involved in transsilylation reactions, where its reactivity is influenced by the number of Cl-atoms in molecules and the type of transsilylating agent (Mooser, Nöth, Tinhof, 1974).
Synthesis of Polyfunctional Disilazane
HMDS is used in synthesizing novel classes of polyfunctional disilazane, offering a route to compounds with various chemical properties (Bacqué, Pillot, Birot, Dunoguès, Bourgeois, Pétraud, 1994).
Vapor-Liquid Equilibrium Studies
Its properties are studied in vapor-liquid equilibrium systems, which are crucial for understanding its behavior in different chemical processes (Song, 2008).
Protection of Hydroxyl Groups
HMDS is used to protect alcohols and phenols as trimethylsilyl ethers, leveraging its reactivity and stability (Ghorbani‐Choghamarani, Norouzi, 2011).
Synthesis of Organosilicon Compounds
It's integral in synthesizing various organosilicon compounds like N,N-bis(trimethylsilyl)-amino-chloro-dimethyl silane (Niu, 2010).
Chemical Vapor Deposition
HMDS is used in the chemical vapor deposition of silicon oxynitride films onto silicon substrates (Mittov, Ponomareva, Mittova, Bezryadin, 2001).
Catalysis in Silylation and Desilylation
It acts as a catalyst in the silylation of alcohols and phenols and in the convenient desilylation of corresponding silyl ethers (Lakouraj, Akbari, 2003).
Thermal Stability in Aerogels
HMDS-modified ZrO2–SiO2 aerogels demonstrate exceptional thermal stability, useful in various high-temperature applications (He, Li, Su, Ji, Zhang, Zhang, 2016).
Mécanisme D'action
Safety and Hazards
Orientations Futures
HDMS has demonstrated remarkable potential in heterocyclic chemistry . It is also increasingly used as a molecular precursor in chemical vapor deposition techniques to deposit silicon carbonitride thin films or coatings . Furthermore, HDMS-modified ZrO2–SiO2 aerogels exhibit super-hydrophobic properties with a contact angle of 154°, paving the way for their applications in the field of thermal insulation, energy-absorbing services, environmental remediation, etc .
Propriétés
IUPAC Name |
[bis(trideuteriomethyl)-[tris(trideuteriomethyl)silylamino]silyl]-trideuteriomethane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H19NSi2/c1-8(2,3)7-9(4,5)6/h7H,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFUAGWLWBBFQJT-NBDUPMGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N[Si](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])N[Si](C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H19NSi2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.50 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

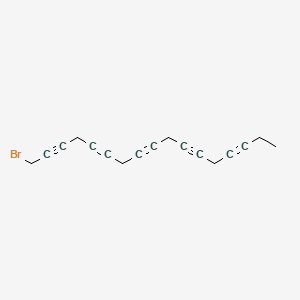


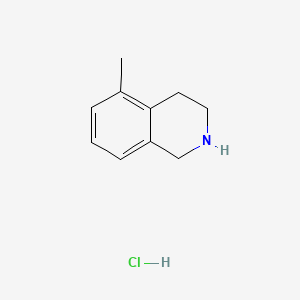
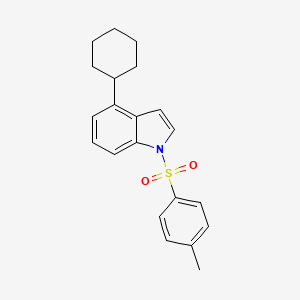
![[1,3,6]Triazocino[1,2-a]benzimidazole(9CI)](/img/no-structure.png)
